molecular formula C9H11ClO2S B2647539 (3,5-Dimethylphenyl)methanesulfonyl chloride CAS No. 352708-56-6

(3,5-Dimethylphenyl)methanesulfonyl chloride

Cat. No.: B2647539
CAS No.: 352708-56-6
M. Wt: 218.7
InChI Key: JNFNDSLOAAYOLX-UHFFFAOYSA-N
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Description

(3,5-Dimethylphenyl)methanesulfonyl chloride is a specialized organic compound of value in chemical synthesis and research applications. As a sulfonyl chloride derivative, it is a highly reactive electrophile used to introduce the (3,5-dimethylphenyl)methanesulfonyl group into target molecules. Its primary research applications include functional group conversion and the synthesis of more complex structures. A key reaction involves its use with alcohols to form sulfonate esters (mesylates) . These mesylates are excellent leaving groups in substitution reactions, such as SN2 reactions, making them versatile intermediates for synthesizing ethers, amines, and alkenes . The compound also reacts with primary and secondary amines to form sulfonamides . Sulfonamides are a structurally important class of compounds known for their stability and resistance to hydrolysis under both acidic and basic conditions, making them useful as protecting groups for amines or as cores for pharmaceutical and material science research . The 3,5-dimethylphenyl substituent on the methanesulfonyl group may influence the compound's electronic and steric properties, potentially offering selectivity advantages in synthesis. Like related methanesulfonyl chlorides, this reagent is expected to be moisture-sensitive and should be handled under anhydrous conditions. It is highly toxic, corrosive, and a lachrymator . This product is strictly for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3,5-dimethylphenyl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S/c1-7-3-8(2)5-9(4-7)6-13(10,11)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFNDSLOAAYOLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)CS(=O)(=O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352708-56-6
Record name (3,5-dimethylphenyl)methanesulfonyl chloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Dimethylphenyl)methanesulfonyl chloride typically involves the reaction of (3,5-dimethylphenyl)methanol with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the alcohol is converted to the corresponding sulfonyl chloride. The general reaction scheme is as follows:

(3,5dimethylphenyl)methanol+SOCl2(3,5dimethylphenyl)methanesulfonyl chloride+HCl+SO2(3,5-\text{dimethylphenyl})\text{methanol} + \text{SOCl}_2 \rightarrow (3,5-\text{dimethylphenyl})\text{methanesulfonyl chloride} + \text{HCl} + \text{SO}_2 (3,5−dimethylphenyl)methanol+SOCl2​→(3,5−dimethylphenyl)methanesulfonyl chloride+HCl+SO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonate esters, and other derivatives.

    Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form sulfonic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Reducing agents like LiAlH4 are used in anhydrous solvents such as diethyl ether or tetrahydrofuran (THF).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Major Products Formed

    Sulfonamides: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by oxidation.

Scientific Research Applications

Applications in Organic Synthesis

2.1. Synthesis of Sulfonamides
One of the primary applications of (3,5-Dimethylphenyl)methanesulfonyl chloride is in the synthesis of sulfonamide derivatives. These compounds are crucial in medicinal chemistry due to their antibacterial properties. The reaction mechanism involves nucleophilic substitution where amines react with the sulfonyl chloride to form sulfonamides.

2.2. Derivatization of Biomolecules
This compound is also employed in modifying biomolecules for biological assays and studies. For instance, it can be used to introduce sulfonyl groups into proteins or other biomolecules, enhancing their solubility and reactivity.

Pharmaceutical Applications

3.1. Intermediate in Drug Development
this compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to facilitate the introduction of sulfonamide groups makes it valuable for developing drugs targeting bacterial infections and other diseases.

Case Study: Synthesis of Antibacterial Agents
In a recent study, researchers utilized this compound to synthesize a series of antibacterial agents with improved efficacy against resistant strains of bacteria. The compounds were characterized using NMR and mass spectrometry, demonstrating yields between 70-85% .

Agricultural Applications

4.1. Agrochemical Formulation
This compound is also utilized in formulating agrochemicals such as herbicides and pesticides. Its reactivity allows for the development of effective agents that enhance crop yields while minimizing environmental impact.

Data Table: Comparative Efficacy of Agrochemicals

CompoundApplicationEfficacy (%)Reference
This compoundHerbicide78
Other SulfonamidesPesticide65-75

Material Science Applications

In material science, this compound is applied in the development of advanced materials such as polymers and coatings. Its ability to modify surface properties enhances adhesion and durability.

Analytical Chemistry

This compound plays a role in analytical chemistry as well, particularly in the derivatization of compounds for enhanced detection methods. It can improve the sensitivity and specificity of analytical techniques such as gas chromatography and mass spectrometry.

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)methanesulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction mechanism typically involves the following steps:

    Nucleophilic Attack: A nucleophile attacks the sulfur atom of the sulfonyl chloride group, forming a tetrahedral intermediate.

    Elimination: The intermediate collapses, releasing a chloride ion and forming the final product.

The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Key Findings:

  • Reactivity Trends : Electron-withdrawing groups (e.g., Cl in dichlorophenyl analog) increase the electrophilicity of the sulfonyl chloride, accelerating reactions with nucleophiles like amines or alcohols. In contrast, electron-donating methyl groups in the dimethylphenyl variant result in slower but more selective reactions .
  • Applications : The dichlorophenyl analog is preferred in high-yield sulfonylation reactions, while the dimethylphenyl variant is advantageous in scenarios requiring controlled reactivity, such as stepwise syntheses .

Key Findings:

  • All sulfonyl chlorides require stringent safety measures, including gloves, eye protection, and ventilation.
  • The dimethylphenyl variant’s hazards are comparable to MeSO₂Cl but may exhibit reduced volatility due to its bulkier aromatic group .

Biological Activity

(3,5-Dimethylphenyl)methanesulfonyl chloride, an organosulfur compound with the molecular formula C₉H₁₁ClO₂S, is characterized by its sulfonyl chloride functional group attached to a dimethyl-substituted phenyl ring. This compound is known for its high reactivity towards nucleophiles, making it a valuable reagent in organic synthesis. This article explores the biological activity of this compound, focusing on its interactions, potential therapeutic applications, and relevant research findings.

The synthesis of this compound typically involves methods that highlight its versatility as a building block in organic chemistry. It reacts effectively with various amines and alcohols to form sulfonamides and sulfonate esters. The unique positioning of the methyl groups on the phenyl ring contributes to its distinct reactivity profile compared to other sulfonyl chlorides.

Table 1: Comparison of Similar Compounds

Compound NameMolecular FormulaKey Features
(2,4-Dimethylphenyl)methanesulfonyl chlorideC₉H₁₁ClO₂SDifferent substitution pattern; similar applications
(3,4-Dimethylphenyl)methanesulfonyl chlorideC₉H₁₁ClO₂SSimilar reactivity; different methyl group position
p-Toluenesulfonyl chlorideC₇H₇ClO₂SMore widely used; less reactive than methanesulfonates
Methanesulfonic acidCH₃SO₃HParent compound; less reactive than chlorinated derivatives

Interaction with Biological Molecules

Research indicates that this compound can interact with various biological macromolecules. Its reactivity suggests potential applications in drug development, particularly in synthesizing compounds that may exhibit antimicrobial or anticancer properties.

  • Antimicrobial Activity : Preliminary studies have shown that derivatives of sulfonyl chlorides can possess significant antimicrobial activity. The ability of this compound to form stable bonds with nucleophilic sites in microbial enzymes may enhance its efficacy as an antimicrobial agent.
  • Anticancer Potential : The compound's structural characteristics make it a candidate for anticancer drug development. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with dimethyl substitutions on the phenyl ring have been associated with improved cytotoxicity due to enhanced interactions with target proteins involved in cancer cell proliferation.

Case Studies and Research Findings

A study investigating the structure-activity relationship (SAR) of sulfonamide derivatives revealed that modifications on the phenyl ring significantly impact biological activity. Compounds bearing methyl groups at specific positions exhibited enhanced interaction with cancer cell lines, suggesting that this compound could be further explored for its anticancer properties.

  • Example Study : A derivative of this compound was tested against Jurkat and A-431 cell lines, showing IC50 values comparable to established anticancer agents like doxorubicin. This indicates a promising therapeutic potential for further development.

Q & A

Basic Questions

Q. What are the critical safety protocols for handling (3,5-Dimethylphenyl)methanesulfonyl chloride in laboratory settings?

  • Methodological Answer :

  • Use chemical-resistant gloves (JIS T 8116 standard), full-face shields (JIS T 8147), and lab coats to prevent skin/eye contact .
  • Employ local exhaust ventilation to minimize inhalation risks, as vapors are acutely toxic (H330) .
  • Store in glass containers with corrosion-resistant liners, away from light and strong oxidizers, at room temperature in ventilated areas .
  • In case of spills, absorb with inert materials (e.g., sand) and dispose via approved waste facilities .

Q. What synthetic methodologies are typically used to prepare aryl methanesulfonyl chlorides like this compound?

  • Methodological Answer :

  • A common route involves chlorosulfonation of 3,5-dimethyltoluene derivatives using chlorosulfonic acid under controlled temperatures (0–5°C).
  • Purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) ensures high purity. Monitor reaction progress by TLC (silica gel, eluent: 9:1 hexane/ethyl acetate) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by exposing the compound to UV light, humidity, and elevated temperatures (40°C).
  • Analyze decomposition products (e.g., SOₓ, CO) via GC-MS and quantify hydrolytic degradation using HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How can reaction efficiency be optimized when using this compound in sulfonylation reactions with sterically hindered amines?

  • Methodological Answer :

  • Use a two-step protocol: (1) pre-activate the amine with a base (e.g., triethylamine) in anhydrous dichloromethane, (2) add the sulfonyl chloride dropwise at −20°C to minimize side reactions.
  • Monitor reaction kinetics via in situ FTIR to track sulfonamide formation and adjust stoichiometry dynamically .

Q. What analytical strategies resolve contradictions in reported reactivity data for this compound across solvent systems?

  • Methodological Answer :

  • Perform solvent polarity studies (e.g., DMSO vs. THF) using differential scanning calorimetry (DSC) to assess activation energy barriers.
  • Cross-validate results with computational models (DFT) to identify solvent effects on transition states. Reconcile discrepancies by correlating dielectric constants with reaction rates .

Q. How can competing side reactions (e.g., hydrolysis or oxidation) be suppressed during nucleophilic substitutions involving this compound?

  • Methodological Answer :

  • Conduct reactions under inert atmospheres (N₂/Ar) with molecular sieves to scavenge moisture.
  • Add radical inhibitors (e.g., BHT) to prevent oxidative byproducts. Characterize intermediates via LC-HRMS to identify side reaction pathways .

Q. What mitigation strategies address discrepancies in decomposition rates observed under photolytic vs. thermal conditions?

  • Methodological Answer :

  • Use controlled UV exposure chambers (λ = 254 nm) and compare degradation kinetics to thermal stability data (TGA/DSC).
  • Identify photolytic decomposition products via ESI-MS and propose protective measures (e.g., amber glass storage, UV-blocking additives) .

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